1,1,2,2,2-pentadeuterioethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate
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Overview
Description
Decoquinate-d5 is a deuterated form of decoquinate, a quinolone compound. It is primarily used as an analytical standard in various scientific studies. The compound is known for its applications in veterinary medicine and its potential in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
The industrial production of decoquinate-d5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Decoquinate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinolone derivatives.
Reduction: Reduction reactions can be employed to modify the quinolone ring structure.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Decoquinate-d5 has a wide range of scientific research applications, including:
Mechanism of Action
Decoquinate-d5 exerts its effects by inhibiting the cytochrome bc1 complex in the mitochondrial electron transport chain of parasites. This inhibition disrupts the energy production process, leading to the death of the parasite. The molecular targets include the quinol reductase site of the cytochrome bc1 complex .
Comparison with Similar Compounds
Similar Compounds
Decoquinate: The non-deuterated form of decoquinate, used primarily in veterinary medicine.
Quinolone Derivatives: Other quinolone compounds with similar structures and mechanisms of action.
Uniqueness
Decoquinate-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C24H35NO5 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26)/i3D3,6D2 |
InChI Key |
JHAYEQICABJSTP-SBRIIUNQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCCCCCCCCCC)OCC |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC |
Origin of Product |
United States |
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